
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and the functional groups present. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .Mécanisme D'action
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide is a thiol-reactive compound that reacts with cysteine residues in proteins, leading to the modification of protein structure and function. This compound has been shown to activate TRPA1, a non-selective cation channel that is expressed in sensory neurons and plays a role in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide is a valuable tool for studying various biological processes due to its thiol-reactive properties and wide range of biochemical and physiological effects. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are many potential future directions for research on N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide. Some possible areas of study include the development of new this compound derivatives with improved properties, the identification of new targets for this compound, and the use of this compound as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a valuable research tool with a wide range of biochemical and physiological effects. While there are some limitations to its use, there are many potential future directions for research on this compound that could lead to new discoveries and advancements in various scientific fields.
Méthodes De Synthèse
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide can be synthesized through a multistep process that involves the reaction of isopropyl mercaptan with thiosemicarbazide, followed by the reaction of the resulting product with isobutyryl chloride. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide has been extensively studied for its potential as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. This compound is a thiol-reactive compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-5(2)7(13)10-8-11-12-9(15-8)14-6(3)4/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDUBGJTYGFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

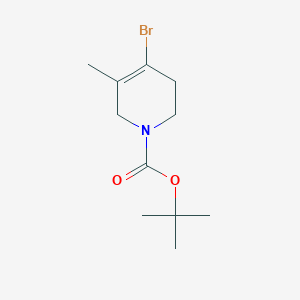
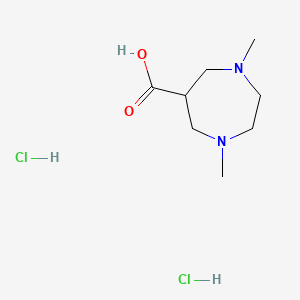
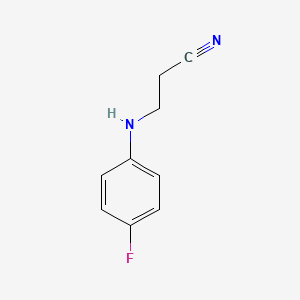


![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)


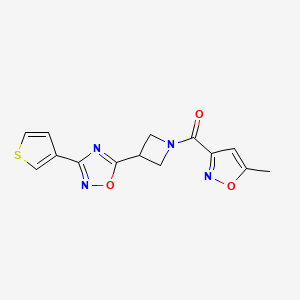

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
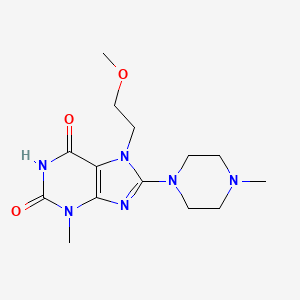

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)